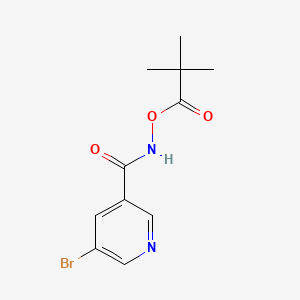

5-bromo-N-(pivaloyloxy)nicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrN2O3 |

|---|---|

Molecular Weight |

301.14 g/mol |

IUPAC Name |

[(5-bromopyridine-3-carbonyl)amino] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C11H13BrN2O3/c1-11(2,3)10(16)17-14-9(15)7-4-8(12)6-13-5-7/h4-6H,1-3H3,(H,14,15) |

InChI Key |

BFYKLEBMIGAWKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)ONC(=O)C1=CC(=CN=C1)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 5 Bromo N Pivaloyloxy Nicotinamide

Reactions Involving the Bromine Moiety on the Pyridine (B92270) Ring

The bromine atom at the 5-position of the pyridine ring is a focal point for a variety of substitution and coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group at the 3-position activates the ring, making the bromine a suitable leaving group in several transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. In the case of 5-bromo-N-(pivaloyloxy)nicotinamide, the pyridine ring is inherently electron-deficient, a characteristic that is further enhanced by the carboxamide substituent. This electronic arrangement facilitates the attack of nucleophiles at the carbon atom bearing the bromine.

The SNAr mechanism proceeds via a two-step addition-elimination sequence. A nucleophile adds to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. libretexts.orgpressbooks.pub The negative charge in this intermediate is delocalized, with resonance structures placing the charge on the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. wikipedia.org The subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

A variety of nucleophiles can be used to displace the bromine atom, leading to a diverse range of 5-substituted nicotinamide (B372718) derivatives.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagents | Product Type |

|---|---|---|

| Hydroxide (B78521) | NaOH, H₂O | 5-Hydroxy-N-(pivaloyloxy)nicotinamide |

| Alkoxide | NaOR | 5-Alkoxy-N-(pivaloyloxy)nicotinamide |

| Amine | R₂NH | 5-(Dialkylamino)-N-(pivaloyloxy)nicotinamide |

The bromine atom on the pyridine scaffold of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. This method would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position of the nicotinamide ring. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.

Heck Coupling: The Heck reaction couples the bromopyridine with an alkene in the presence of a palladium catalyst and a base. rsc.org This reaction is a valuable method for the synthesis of substituted alkenes. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, leading to the formation of a new carbon-carbon bond between the pyridine ring and the alkene. rsc.org

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. It involves the coupling of the bromopyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.gov This reaction is highly efficient for the formation of arylalkynes and is carried out under mild conditions. nih.gov

Table 2: Representative Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | 5-Aryl-N-(pivaloyloxy)nicotinamide |

| Heck | Alkene | Pd(OAc)₂, PPh₃, base | 5-Alkenyl-N-(pivaloyloxy)nicotinamide |

Reactivity of the Pivaloyloxy Group

The N-O bond in N-acyloxyamides is known to be relatively weak and can be cleaved under certain conditions. nih.gov Reductive cleavage of N-O bonds can be achieved using various reagents, including catalytic hydrogenation or treatment with reducing metals. rsc.orgnih.gov For instance, ruthenium(II)-catalyzed reductive cleavage of N-OR bonds in amides has been reported. rsc.org

The pivaloyl ester itself can be hydrolyzed under basic or acidic conditions, though the sterically bulky tert-butyl group can render this process more difficult compared to less hindered esters. mdpi.org Strong bases like lithium hydroxide can promote the hydrolysis of N-acyl groups. nih.gov Transesterification is also a possibility in the presence of alcohols and a suitable catalyst.

The pivaloyl group is often used as a protecting group for alcohols and amines due to its steric bulk, which provides stability under various reaction conditions. numberanalytics.com In the context of this compound, the pivaloyloxy group attached to the amide nitrogen could serve to protect the amide N-H bond from undesired reactions.

Conversely, the pivaloyl group can act as an activating group. For instance, in indole (B1671886) chemistry, an N-pivaloyl group has been shown to direct acylation to the C-4 position. mdpi.org While the specific influence of the N-pivaloyloxy group on the reactivity of the nicotinamide system is not extensively documented, it is plausible that it could modulate the electronic properties and steric environment of the amide functionality. The pivaloyloxymethyl (POM) group, which is structurally related, is used to create prodrugs by increasing lipid solubility. wikipedia.org

Amide Linkage Transformations

The amide bond is generally stable, but it can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (5-bromonicotinic acid) and N-hydroxypivalamide. nih.gov The rate of amide hydrolysis is typically slow at neutral pH but can be accelerated by enzymatic catalysis or harsh chemical conditions. nih.govnist.gov For example, nicotinamidases are enzymes that catalyze the hydrolysis of the amide bond in nicotinamide to produce nicotinic acid and ammonia. nih.gov

Transformations of the amide linkage in nicotinamide derivatives are important in biological systems and can also be achieved through chemical means. For instance, the amide can be dehydrated to a nitrile or reduced to an amine under appropriate conditions. However, these transformations often require harsh reagents that might affect other functional groups in the molecule.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-bromonicotinamide (B182952) |

| 5-bromonicotinic acid |

| N-hydroxypivalamide |

| 5-Hydroxy-N-(pivaloyloxy)nicotinamide |

| 5-Alkoxy-N-(pivaloyloxy)nicotinamide |

| 5-(Dialkylamino)-N-(pivaloyloxy)nicotinamide |

| 5-(Alkylthio)-N-(pivaloyloxy)nicotinamide |

| 5-Aryl-N-(pivaloyloxy)nicotinamide |

| 5-Alkenyl-N-(pivaloyloxy)nicotinamide |

| 5-Alkynyl-N-(pivaloyloxy)nicotinamide |

| Pivaloyl chloride |

| Pivalic anhydride |

| Pivaloyl imidazole |

| p-chloronitrobenzene |

| o-chloronitrobenzene |

N-Alkylation and Acylation Reactions

The N-(pivaloyloxy) group significantly activates the pyridine ring, rendering it susceptible to reactions with a variety of nucleophiles. This activation is analogous to that seen in N-acylpyridinium salts, which are well-established reactive intermediates in organic synthesis. scripps.edu

N-Alkylation Type Reactions:

The pyridinium (B92312) nitrogen, bearing a positive charge, makes the ring system electron-deficient and prone to attack by nucleophiles. This can lead to reactions that result in the formal alkylation of the pyridine ring, typically at the 2- or 4-positions. The addition of organometallic reagents, such as Grignard reagents or organocuprates, to N-acylpyridinium salts is a known method for introducing alkyl or aryl groups to the pyridine ring. scripps.edu In the case of this compound, a similar reaction with a carbon nucleophile (R-M) would be expected to yield a dihydropyridine (B1217469) intermediate, which could then be oxidized to the corresponding substituted pyridine.

The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. While 1,2-addition is often favored, sterically demanding nucleophiles or acyl groups can favor 1,4-addition. scripps.edu The presence of the bromo substituent at the 5-position and the carboxamide group at the 3-position will also influence the position of attack.

Acylation Reactions:

N-(Acyloxy)pyridinium salts can also function as acylating agents. The pivaloyl group attached to the nitrogen via the oxygen atom can be transferred to a nucleophile. This reactivity is particularly useful in the acylation of amines, alcohols, and other nucleophilic species. The N-(pivaloyloxy)nicotinamide moiety would act as a leaving group in such transformations. The efficiency of acylation would depend on the nucleophilicity of the attacking species and the reaction conditions.

| Reaction Type | Reactant | Expected Product | Notes |

| N-Alkylation | Carbon Nucleophile (e.g., Grignard reagent) | Substituted dihydropyridine | The position of substitution (C2 or C4) depends on steric and electronic factors. scripps.edu |

| Acylation | Amine (R-NH2) | N-pivaloyl-amine | The nicotinamide part acts as a leaving group. |

Amide Hydrolysis Mechanisms

The amide bond of the nicotinamide portion of the molecule is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 5-bromonicotinic acid and pivaloyloxyamine. Additionally, the ester-like N-O-C(O) linkage can also undergo hydrolysis.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the amide is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (in this case, pivaloyloxyamine, which would likely be protonated) yields 5-bromonicotinic acid. nih.gov

Base-Catalyzed Hydrolysis: In the presence of a base, such as hydroxide ion, the hydrolysis proceeds through the nucleophilic attack of the hydroxide on the amide carbonyl carbon. This forms a tetrahedral intermediate which then collapses to expel the amide anion (pivaloyloxyamide anion) as a leaving group, forming 5-bromonicotinic acid. The leaving group would then be protonated by the solvent.

It is also plausible that the pivaloyl ester linkage could be hydrolyzed under these conditions, which would lead to N-hydroxynicotinamide and pivalic acid. The relative rates of these two hydrolysis reactions would depend on the specific reaction conditions.

| Condition | Key Step | Products |

| Acidic | Protonation of the carbonyl oxygen | 5-Bromonicotinic acid and Pivaloyloxyammonium ion |

| Basic | Nucleophilic attack by hydroxide | 5-Bromonicotinate and Pivaloyloxyamine |

Oxidation and Reduction Chemistry

The pyridine ring of this compound can undergo both oxidation and reduction, with the N-pivaloyloxy group playing a key role in modulating this reactivity.

Oxidation: Pyridine N-oxides are known to be more susceptible to electrophilic substitution than their parent pyridines. scripps.eduwikipedia.org The N-(pivaloyloxy) group can be considered an activated form of an N-oxide. However, the pyridine ring is already substituted with an electron-withdrawing bromine atom and a carboxamide group, which deactivate the ring towards electrophilic attack. Oxidation of the pyridine ring itself would likely require harsh conditions. More probable is the oxidation of other parts of the molecule, or reactions where the N-pivaloyloxy group itself acts as an oxidant, potentially transferring its oxygen atom to a suitable substrate, followed by the release of the pivaloyl group.

Reduction: The pyridinium-like character of the activated ring makes it susceptible to reduction. The partial reduction of N-alkylpyridinium salts is a well-established process that can lead to dihydropyridines or piperidines. researchgate.netnih.gov For this compound, reduction with hydride reagents or via catalytic hydrogenation could lead to several products. The reduction could occur at the pyridine ring to give a dihydropyridine or piperidine (B6355638) derivative. Alternatively, the N-O bond can be cleaved. The cleavage of the N-O bond in oxime esters, which are analogous to N-acyloxy compounds, is a known reaction that can be promoted by reducing agents. mdpi.com This would lead to the formation of 5-bromonicotinamide.

| Reaction | Reagent | Expected Product(s) | Analogy |

| Oxidation | Strong Oxidizing Agent | Complex mixture, potential for ring-opened products | Reactivity of electron-deficient pyridines |

| Reduction | Hydride Reagents (e.g., NaBH4) | Dihydropyridine derivative | Reduction of N-alkylpyridinium salts researchgate.netnih.gov |

| Reduction | Catalytic Hydrogenation (e.g., H2/Pd) | 5-Bromonicotinamide and pivalic acid derivative | N-O bond cleavage in oxime esters mdpi.com |

Detailed Reaction Mechanism Elucidation

The proposed reaction mechanisms for the transformations of this compound are based on established principles of organic chemistry and analogies with related systems.

Mechanism of N-Alkylation (with an organometallic reagent R-M):

Formation of the N-acyloxypyridinium ion: The compound exists in equilibrium with its ionic form, which is highly electrophilic.

Nucleophilic Attack: The nucleophile (R⁻) from the organometallic reagent attacks the electron-deficient pyridine ring, typically at the C2 or C4 position.

Formation of Dihydropyridine: This attack results in the formation of a neutral dihydropyridine intermediate with the R group attached to the ring.

Rearomatization (optional): The dihydropyridine can be oxidized in a subsequent step to yield the fully aromatic substituted pyridine.

Mechanism of Amide Hydrolysis (Acid-Catalyzed):

Protonation: The carbonyl oxygen of the amide is protonated by an acid catalyst (H₃O⁺).

Nucleophilic Attack: A water molecule attacks the now more electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide.

Elimination: The C-N bond cleaves, and the leaving group (pivaloyloxyamine) departs.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water to regenerate the acid catalyst and give the final product, 5-bromonicotinic acid.

Mechanism of Reduction with N-O Bond Cleavage:

Electron Transfer: A reducing agent (e.g., a metal surface in catalytic hydrogenation) donates an electron to the N-(pivaloyloxy)pyridinium system.

Radical Anion Formation: A radical anion intermediate is formed.

N-O Bond Cleavage: The weak N-O bond cleaves homolytically or heterolytically, leading to a pyridine-centered radical or anion and a pivaloyloxy radical or anion.

Protonation/Further Reaction: The resulting species are then quenched by the reaction medium (e.g., protonation by solvent) to give the final products, 5-bromonicotinamide and a derivative of pivalic acid. This type of cleavage is observed in the reduction of pyridine N-oxides and related compounds. google.com

Advanced Structural Characterization and Solid State Chemistry of 5 Bromo N Pivaloyloxy Nicotinamide

Single Crystal X-ray Diffraction Analysis: An Unresolved Structure

Determination of Molecular Conformation and Geometry

Without experimental crystallographic data, any discussion of the precise bond lengths, bond angles, and torsional angles that define the conformation of 5-bromo-N-(pivaloyloxy)nicotinamide would be purely speculative. Such an analysis would be essential to understand the spatial relationship between the brominated nicotinamide (B372718) core and the pivaloyloxy group.

Analysis of Intermolecular Interactions

The potential for various intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, as well as π-stacking interactions from the pyridine (B92270) ring, is a key aspect of the compound's solid-state chemistry. A crystallographic study would elucidate the presence and geometry of these interactions, which govern the material's physical properties.

Crystal Packing and Supramolecular Assembly

The manner in which individual molecules of this compound assemble into a larger, ordered structure, known as crystal packing, remains unknown. Understanding the supramolecular assembly is crucial for predicting and controlling properties like solubility, stability, and polymorphism.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Awaiting Detailed Investigation

While basic NMR data may exist for quality control purposes in commercial listings, in-depth studies utilizing advanced NMR techniques have not been reported for this compound.

Multi-Dimensional NMR Techniques for Complete Assignment

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in a molecule of this complexity. Such assignments are fundamental for confirming the chemical structure and for any further detailed solution-state studies.

Dynamic NMR Studies for Conformational Dynamics in Solution

The flexibility of the pivaloyloxy group and its potential for restricted rotation around the N-O bond suggests that the compound may exhibit interesting conformational dynamics in solution. Dynamic NMR studies would be the appropriate tool to investigate these processes, providing information on rotational barriers and the relative populations of different conformers.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula. This precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental makeups.

For this compound, the molecular formula is C11H13BrN2O3. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). HRMS analysis of a purified sample would be expected to yield an experimental m/z value that closely matches this theoretical calculation, typically within a few parts per million (ppm), thereby confirming the molecular formula. The primary ion observed would likely be the protonated molecule, [M+H]⁺.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Species | Isotopic Composition | Calculated m/z |

|---|---|---|---|

| C11H13BrN2O3 | [M+H]⁺ | ¹²C₁₁, ¹H₁₄, ⁷⁹Br₁, ¹⁴N₂, ¹⁶O₃ | 301.0182 |

| C11H13BrN2O3 | [M+H]⁺ | ¹²C₁₁, ¹H₁₄, ⁸¹Br₁, ¹⁴N₂, ¹⁶O₃ | 303.0162 |

| C11H13BrN2O3 | [M+Na]⁺ | ¹²C₁₁, ¹H₁₃, ⁷⁹Br₁, ¹⁴N₂, ¹⁶O₃, ²³Na₁ | 322.9999 |

Note: The presence of bromine results in a characteristic isotopic pattern, with two major peaks separated by approximately 2 Da, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state. These methods are non-destructive and provide a unique spectroscopic "fingerprint." researchgate.net The analysis of vibrational spectra for brominated pyridine derivatives is often supported by computational methods like Density Functional Theory (DFT) to achieve precise band assignments. nih.gov

For this compound, the key functional groups include the pyridine ring, the amide, the pivaloyl ester, and the carbon-bromine bond.

Carbonyl (C=O) Vibrations: The molecule contains two carbonyl groups, one in the amide moiety and one in the pivaloyloxy group. These would produce strong, distinct stretching bands in the IR spectrum, typically in the region of 1650-1760 cm⁻¹. The exact positions would be sensitive to the electronic environment and potential hydrogen bonding in the solid state.

Pyridine Ring Vibrations: The aromatic pyridine ring would exhibit several characteristic bands. C=C and C=N stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations are expected above 3000 cm⁻¹.

Ester and Amide Linkages: The C-O stretching vibrations of the ester group would be visible in the 1000-1300 cm⁻¹ range. The N-H stretching of the secondary amide would appear as a distinct band around 3300 cm⁻¹, while the C-N stretching would be found in the 1200-1400 cm⁻¹ region.

C-Br Vibration: The stretching vibration of the carbon-bromine bond is expected at lower frequencies, typically in the range of 500-650 cm⁻¹.

Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net It would be highly effective for observing the symmetric vibrations of the pyridine ring and the C-C backbone of the pivaloyl group. Comparing the IR and Raman spectra helps to provide a more complete picture of the vibrational modes of the molecule.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

|---|---|---|---|

| Amide | N-H Stretch | ~3300 | Strong in IR |

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium in IR, Strong in Raman |

| Pivaloyl Group | Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong in IR & Raman |

| Ester | C=O Stretch | 1735 - 1750 | Strong in IR |

| Amide | C=O Stretch (Amide I) | 1670 - 1700 | Strong in IR |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong in IR & Raman |

| Amide | N-H Bend (Amide II) | 1510 - 1550 | Medium in IR |

| Ester/Amide | C-O, C-N Stretch | 1000 - 1300 | Strong in IR |

Polymorphism and Crystal Habit Studies (as a methodology for crystal engineering)

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical sciences and materials science. amazonaws.comresearchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, stability, and bioavailability. Crystal engineering aims to understand and control the formation of these different crystalline structures.

The study of polymorphism in a compound like this compound would involve a systematic search for different crystal forms. Methodologies employed are drawn from extensive research on related molecules like nicotinamide. amazonaws.comresearchgate.net

Methodologies for Polymorph Screening and Characterization:

Crystallization Studies: A primary method involves crystallizing the compound from a wide variety of solvents and under different conditions (e.g., temperature, cooling rate, evaporation speed). Melt crystallization, where the compound is melted and then cooled at controlled rates, is another powerful technique for discovering kinetic polymorphs that may not be accessible from solution. amazonaws.comresearchgate.net

Crystal Structure Prediction (CSP): Computational methods are used to predict the most likely stable crystal packing arrangements based on the molecule's structure. amazonaws.comresearchgate.net These theoretical predictions can guide experimental efforts to find new polymorphic forms.

Solid-State Characterization: Once different solid forms are obtained, they are characterized using a suite of analytical techniques:

X-ray Diffraction (XRD): Single-crystal XRD provides the definitive atomic arrangement of a crystalline solid, while Powder XRD (PXRD) is used to identify and distinguish between different polymorphic forms based on their unique diffraction patterns.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting points, transition temperatures, and thermal stability of different polymorphs.

Spectroscopy: Vibrational spectroscopy (IR and Raman) is highly sensitive to the local environment of the molecules in the crystal lattice. Different polymorphs will often show distinct differences in their spectra, particularly in regions corresponding to hydrogen bonding and low-frequency lattice vibrations. researchgate.net

By applying these crystal engineering principles, researchers can identify the most stable polymorph of this compound for development and ensure the consistency and performance of the solid form.

Theoretical and Computational Chemistry of 5 Bromo N Pivaloyloxy Nicotinamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular-level characteristics of a compound. bohrium.com These methods are instrumental in understanding the electronic nature and potential chemical behavior of 5-bromo-N-(pivaloyloxy)nicotinamide.

Electronic Structure and Bonding Analysis

DFT calculations can elucidate the electronic structure of this compound, revealing how the electron density is distributed across the molecule. The presence of the bromine atom, an electron-withdrawing group, on the pyridine (B92270) ring is expected to significantly influence the electronic environment. This can lead to a polarized C-Br bond and affect the aromaticity of the pyridine ring.

The N-(pivaloyloxy) group introduces further complexity. The nitrogen atom's lone pair can participate in resonance with the pyridine ring, while the pivaloyloxy group itself has a distinct electronic signature due to the bulky tert-butyl group and the ester functionality.

Expected DFT Findings for this compound:

| Parameter | Expected Outcome | Significance |

| Bond Lengths | C-Br bond will be longer than a typical C-C bond. C=O bond in the pivaloyloxy group will be short and strong. | Indicates bond strength and potential sites for bond cleavage. |

| Bond Angles | The geometry around the pyridine ring will be largely planar, with some distortion due to the substituents. | Affects the overall 3D shape and steric hindrance of the molecule. |

| Electron Density | High electron density around the oxygen and nitrogen atoms. Lower electron density on the carbon attached to the bromine. | Highlights nucleophilic and electrophilic centers within the molecule. |

Frontier Molecular Orbital Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is likely to be localized on the pyridine ring and the amide nitrogen, suggesting these are the primary sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the pyridine ring, particularly near the bromine atom, indicating these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability. mdpi.com

Predicted FMO Characteristics:

| Orbital | Probable Location of High Electron Density | Implied Reactivity |

| HOMO | Pyridine ring, amide nitrogen | Susceptible to reaction with electrophiles. |

| LUMO | Pyridine ring, especially near the bromine atom | Prone to reaction with nucleophiles. |

| HOMO-LUMO Gap | Moderately large | Suggests reasonable kinetic stability. |

Charge Distribution and Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. This is invaluable for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions.

In this compound, the ESP map would likely show negative potential (red/yellow) around the carbonyl oxygen and the pyridine nitrogen, indicating these are regions with a high electron density and are attractive to positive charges. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amide group and potentially on the carbon atom bonded to bromine, highlighting areas that can interact with negative charges. mdpi.com

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its function. Molecular mechanics and molecular dynamics (MD) simulations are powerful tools for exploring the possible conformations of this compound. nih.govnih.gov

Due to the rotatable single bonds, particularly between the pyridine ring and the nitrogen atom, and within the pivaloyloxy group, the molecule can adopt various conformations. Conformational analysis helps identify the most stable (lowest energy) conformations. The bulky pivaloyl group will likely impose significant steric constraints, influencing the preferred orientation of the substituents relative to the pyridine ring.

MD simulations can further provide insights into the dynamic behavior of the molecule in different environments, such as in a solvent or interacting with a biological target. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental data to confirm the structure and conformation of a molecule. nih.govbohrium.com

Computational NMR Chemical Shift Prediction

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a valuable tool for structural elucidation. bohrium.com By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra.

For this compound, these calculations would be sensitive to the molecule's conformation. By comparing the predicted chemical shifts for different low-energy conformers with experimentally obtained spectra, it's possible to determine the dominant conformation in solution. nih.gov Discrepancies between predicted and experimental shifts can also highlight specific electronic effects or intermolecular interactions. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. researchgate.netmdpi.com

Predicted ¹³C NMR Chemical Shifts for Key Carbons:

| Carbon Atom | Expected Chemical Shift Range (ppm) | Influencing Factors |

| C-Br | 110-120 | Shielded by the bromine atom. |

| C=O (amide) | 160-170 | Deshielded due to the electronegative oxygen. |

| C=O (ester) | 170-180 | Highly deshielded. |

| C (tert-butyl) | 25-35 | Shielded due to sp³ hybridization. |

Theoretical Vibrational Frequencies

The theoretical vibrational frequencies of a molecule are calculated using computational chemistry methods, such as Density Functional Theory (DFT). These calculations predict the frequencies at which the molecule's bonds will vibrate, akin to the different notes produced by a musical instrument. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting.

For this compound, a theoretical vibrational analysis would involve:

Geometric Optimization: The first step is to calculate the molecule's most stable three-dimensional structure.

Frequency Calculation: Following optimization, the vibrational frequencies are calculated. The results are typically presented in a table listing the frequency (in cm⁻¹), the infrared intensity, and a description of the vibrational mode (e.g., C=O stretch, N-H bend).

A hypothetical data table for the principal vibrational frequencies of this compound, based on common functional groups, would be structured as follows. It is crucial to note that the values presented here are illustrative and not based on actual experimental or computational data for this specific molecule.

Hypothetical Theoretical Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3300 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~1740 | C=O stretch (ester) |

| ~1680 | C=O stretch (amide) |

| ~1600, ~1475 | Aromatic C=C stretch |

| ~1250 | C-O stretch (ester) |

| ~650 | C-Br stretch |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can map out the energetic landscape of a chemical reaction involving this compound. This involves identifying the most likely pathways for the molecule to react and determining the energy of the transition states—the high-energy intermediates that exist briefly between reactants and products.

Such modeling for this compound could investigate reactions such as:

Hydrolysis: The breakdown of the ester or amide group in the presence of water.

Nucleophilic Substitution: The replacement of the bromine atom on the pyridine ring.

By calculating the activation energies for these pathways, researchers could predict the conditions under which the molecule is most reactive and the products that are most likely to form. This information is critical for understanding the compound's stability and potential synthesis routes. Without specific studies, no definitive reaction pathways or transition state energies can be reported.

Solvation Effects and Intermolecular Interaction Modeling in Solution and Solid States

The behavior of this compound is significantly influenced by its surroundings. Solvation modeling examines how the molecule interacts with solvent molecules, which can affect its conformation, reactivity, and spectroscopic properties.

In Solution:

Implicit Solvation Models: These models treat the solvent as a continuous medium with a specific dielectric constant, providing a general understanding of how the solvent environment affects the molecule.

Explicit Solvation Models: In these more computationally intensive models, individual solvent molecules are included in the calculation, allowing for a detailed analysis of specific intermolecular interactions like hydrogen bonding.

In the Solid State:

Crystal Structure Prediction: Computational methods can be used to predict how molecules of this compound would pack together in a crystal lattice.

Intermolecular Interaction Analysis: Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize the non-covalent interactions (e.g., hydrogen bonds, halogen bonds, van der Waals forces) that hold the crystal together.

A comprehensive study would provide data on interaction energies and geometric parameters of these interactions, offering insights into the solid-state properties of the compound. However, no such crystallographic or computational solid-state data for this compound are currently available.

Utilization in Organic Synthesis and Materials Science

A Versatile Building Block for Complex Organic Molecules

The strategic placement of a bromine atom on the pyridine (B92270) ring of 5-bromo-N-(pivaloyloxy)nicotinamide renders it an exceptionally valuable precursor in organic synthesis. The carbon-bromine bond serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse chemical moieties. This reactivity allows for the construction of intricate molecular frameworks, making it a key intermediate in the synthesis of complex organic molecules.

The bromine atom at the 5-position can be readily substituted through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted nicotinamide (B372718) derivatives. For instance, reaction with boronic acids (Suzuki coupling) can introduce aryl or heteroaryl groups, while organostannanes (Stille coupling) or terminal alkynes (Sonogashira coupling) can be used to incorporate other functional groups.

Furthermore, the N-(pivaloyloxy) group, while potentially serving as a protecting group for the amide nitrogen, can also influence the reactivity of the molecule and be a site for further chemical modification. This dual functionality enhances its utility as a building block in multi-step synthetic sequences.

Crafting Novel Analogues with Tailored Properties

The core structure of this compound provides a robust scaffold for the development of novel analogues and derivatives with fine-tuned chemical characteristics. The reactivity of the bromine atom is the primary avenue for structural diversification. By carefully selecting the coupling partners in cross-coupling reactions, chemists can systematically modify the electronic and steric properties of the resulting molecules.

For example, the introduction of electron-donating or electron-withdrawing groups at the 5-position can modulate the electron density of the pyridine ring, thereby influencing its chemical and physical properties. Similarly, the attachment of bulky substituents can be used to probe steric interactions in biological systems or to control the solid-state packing of the molecules.

The N-(pivaloyloxy) moiety can also be a point of modification. Hydrolysis of the pivaloyloxy group would yield the corresponding N-hydroxynicotinamide, which can then be further functionalized. This allows for the synthesis of a diverse library of compounds based on the 5-bromonicotinamide (B182952) framework, each with potentially unique properties tailored for specific applications in medicinal chemistry or materials science. A series of diamide (B1670390) derivatives containing a nicotinamide unit have been designed and synthesized, with some showing potential cytotoxic activities against human cancer cell lines. researchgate.net

Table 1: Potential Derivatives of this compound

| Derivative Class | Potential Synthetic Route | Potential Properties |

| 5-Aryl-N-(pivaloyloxy)nicotinamides | Suzuki coupling with arylboronic acids | Modified electronic properties, potential for new biological activities |

| 5-Alkynyl-N-(pivaloyloxy)nicotinamides | Sonogashira coupling with terminal alkynes | Rigid scaffolds for materials science, probes for chemical biology |

| 5-Amino-N-(pivaloyloxy)nicotinamides | Buchwald-Hartwig amination | Introduction of hydrogen bond donors, altered solubility |

| 5-Bromo-N-hydroxynicotinamide | Hydrolysis of the pivaloyloxy group | Precursor for further N-functionalization |

Potential Applications in Catalyst and Ligand Design

The structural features of this compound suggest its potential utility in the design of novel catalysts and ligands for transition metal catalysis. The pyridine nitrogen and the amide oxygen atoms can act as coordination sites for metal ions. The presence of the bromine atom offers a site for further functionalization, allowing for the attachment of the nicotinamide unit to a larger scaffold or a solid support.

By strategically modifying the 5-position, it is possible to create bidentate or tridentate ligands with tailored steric and electronic properties. For instance, the introduction of a phosphine (B1218219) or another coordinating group at the 5-position could lead to the formation of a pincer-type ligand. The chirality of substituents introduced could also lead to the development of new chiral ligands for asymmetric catalysis. Dirhodium tetracarboxylate-catalyzed reactions of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole result in highly enantio- and diastereoselective C–H functionalization. acs.org

Modulating Solid-State Properties through Crystal Engineering

The nicotinamide core of this compound is known to participate in robust hydrogen bonding interactions, particularly the formation of amide-amide homodimers or heterodimers with other co-formers. nih.gov This makes it an excellent candidate for crystal engineering and co-crystallization strategies aimed at modulating solid-state properties. nih.govacs.org The formation of co-crystals can significantly alter properties such as solubility, stability, and bioavailability of active pharmaceutical ingredients. acs.orgmdpi.com

By co-crystallizing this compound with other molecules (co-formers) that have complementary hydrogen bonding sites, it is possible to create a wide range of new crystalline materials with tailored architectures and properties. Techniques such as slow evaporation, grinding, and slurry crystallization can be employed to screen for and produce these co-crystals. nih.govumich.edursc.org

Table 2: Potential Co-crystal Formers with this compound

| Co-former Type | Potential Interaction | Expected Impact on Properties |

| Carboxylic Acids | Hydrogen bonding between pyridine N and carboxylic acid OH | Altered solubility and dissolution rate |

| Other Amides | Amide-amide hydrogen bonding | Formation of robust supramolecular synthons |

| Halogen Bond Donors | Halogen bonding with the bromine atom | Directional control of crystal packing |

| Aromatic Compounds | π-π stacking interactions | Modified electronic properties and stability |

A Scaffold for the Design of Chemical Probes

The inherent biological relevance of the nicotinamide scaffold, a key component of the NAD+ cofactor, makes its derivatives attractive for the design of chemical probes to study biological processes. nih.gov this compound can serve as a versatile starting point for the synthesis of such probes.

The reactive bromine atom allows for the facile introduction of reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinking moieties. For example, a fluorescent dye could be attached via a Suzuki or Sonogashira coupling, enabling the visualization of the molecule's localization and interactions within a cell. Similarly, a biotin tag would allow for the affinity-based purification of its binding partners.

The N-(pivaloyloxy) group could also be explored for its role in modulating cell permeability and stability of the probe. By designing and synthesizing a library of probes based on this scaffold, researchers can develop valuable tools to investigate the function of nicotinamide-binding proteins and their roles in various cellular pathways.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Mechanistic Insights

The development of new and efficient methods for synthesizing substituted pyridines is a cornerstone of medicinal and materials chemistry. uiowa.edu For 5-bromo-N-(pivaloyloxy)nicotinamide, future research could focus on moving beyond traditional multi-step syntheses, which may involve the separate preparation of 5-bromonicotinamide (B182952) followed by N-oxidation and acylation.

Novel synthetic strategies that could be explored include:

One-Pot Procedures: Designing a one-pot reaction where 3-picoline is concurrently brominated, amidated, and N-acyloxylated would represent a significant increase in efficiency. chimia.ch

Catalytic Systems: The use of advanced catalytic systems, including transition metal catalysts or photocatalysts, could enable milder and more selective reaction conditions. numberanalytics.com For instance, developing a catalytic cycle for the direct C-H amidation and subsequent functionalization of a brominated pyridine (B92270) precursor would be a notable advancement.

Flow Chemistry: Continuous-flow microreactors, which have been successfully used for other nicotinamide (B372718) derivatives, could offer enhanced control over reaction parameters, leading to higher yields and purity while improving safety and scalability. rsc.org

Mechanistic studies are crucial for optimizing these new pathways. Investigating the reaction intermediates, such as potential distonic radical cations or other reactive species, could provide fundamental insights into the reaction mechanism. scitechdaily.com This understanding would allow chemists to fine-tune conditions to favor the desired product and minimize side reactions.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research, from compound discovery to synthesis planning. nih.gov Although chemistry has traditionally been a conservative field, AI is increasingly being investigated across its disciplines. researchgate.net

For this compound and its analogues, AI could be applied in several ways:

Predictive Modeling: ML models can be trained on existing chemical data to predict the properties of new, unsynthesized derivatives. slideshare.net This allows for the in silico screening of vast virtual libraries to identify candidates with desired electronic, steric, or physicochemical properties before committing to laboratory synthesis.

Retrosynthesis and Reaction Prediction: AI-powered tools can propose novel synthetic routes by analyzing the target molecule and working backward to identify potential starting materials. researchgate.net These systems can also predict the outcomes of unknown reactions, accelerating the discovery of efficient synthetic pathways. researchgate.net

Structure-Based Design: For potential applications in medicinal chemistry, AI algorithms can analyze the 3D structure of biological targets to design nicotinamide derivatives with optimal binding affinity and selectivity. nih.gov

Development of Advanced Spectroscopic and Structural Characterization Techniques for Real-Time Studies

Understanding the formation and reactivity of this compound requires sophisticated analytical methods. The N-O bond in the N-pivaloyloxy group suggests it may be a precursor to reactive intermediates, whose transient nature makes them difficult to study with conventional techniques.

Future research could leverage advanced spectroscopic methods for real-time analysis:

In-situ Spectroscopy: Techniques like in-situ FTIR and NMR spectroscopy can monitor the concentration of reactants, intermediates, and products as a reaction progresses. scitechdaily.com This provides invaluable kinetic and mechanistic data without the need for quenching and sampling.

Time-Resolved Spectroscopy: For studying highly reactive or short-lived species, such as radicals that might be generated from the N-O bond, time-resolved techniques (e.g., laser flash photolysis) are essential.

Advanced Mass Spectrometry: Methods like tandem mass spectrometry can be used to characterize complex mixtures and identify unknown byproducts, aiding in the optimization of reaction conditions. nih.gov

These advanced techniques would not only support the development of novel synthetic routes but also provide a deeper understanding of the fundamental chemical behavior of N-acyloxynicotinamides.

Diversification of Chemical Transformations and Derivatization Strategies

The structure of this compound offers multiple handles for further chemical modification, making it a versatile scaffold for creating a diverse library of new compounds.

Key derivatization strategies for future exploration include:

Cross-Coupling Reactions: The bromine atom on the pyridine ring is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, to systematically tune the molecule's properties.

Manipulation of the N-acyloxy Group: The N-(pivaloyloxy) group is a potential leaving group or a precursor for radical generation. Exploring its reactivity could lead to novel transformations, such as Minisci-type reactions or other C-H functionalizations on other aromatic systems.

Modification of the Amide: The amide functionality itself can be hydrolyzed, reduced, or otherwise transformed, providing another avenue for structural diversification.

By systematically exploring these transformations, researchers can generate a wide range of derivatives for screening in various applications, from materials science to medicinal chemistry.

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign and sustainable. rsc.org Applying these principles to the synthesis and use of this compound is a critical future direction.

Areas for development include:

Biocatalysis: Utilizing enzymes, such as lipases or oxidoreductases, could provide highly selective and environmentally friendly routes for the synthesis or derivatization of nicotinamide compounds. rsc.orgrsc.org For example, enzymatic amidation has been shown to be effective for other nicotinamide derivatives. rsc.org

Use of Greener Solvents: Replacing hazardous organic solvents like DMF or xylene with more sustainable alternatives, such as bio-derived solvents (e.g., tert-amyl alcohol) or even water, would significantly reduce the environmental impact of the synthesis. rsc.orgacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core tenet of green chemistry. This involves favoring addition reactions over substitution reactions and minimizing the use of protecting groups. organic-chemistry.org

Renewable Feedstocks: Investigating the synthesis of the pyridine core from renewable biomass sources rather than petrochemical feedstocks presents a long-term goal for sustainable production. chimia.ch

By integrating these green chemistry approaches, the lifecycle of this compound and its derivatives can be made more sustainable, aligning with the modern imperatives of chemical research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.